

physical and chemical properties of N-Isopropyl-N'-methylglycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Isopropyl-*N*-methylglycine

Cat. No.: B017970

[Get Quote](#)

An In-depth Technical Guide to N-Isopropyl-N'-methylglycine

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Isopropyl-N'-methylglycine. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound.

Core Properties and Identifiers

N-Isopropyl-N'-methylglycine, also known by its IUPAC name 2-[methyl(propan-2-yl)amino]acetic acid, is a substituted amino acid derivative.^[1] While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates the available information from established chemical databases and relevant scientific documents.

Physical and Chemical Properties

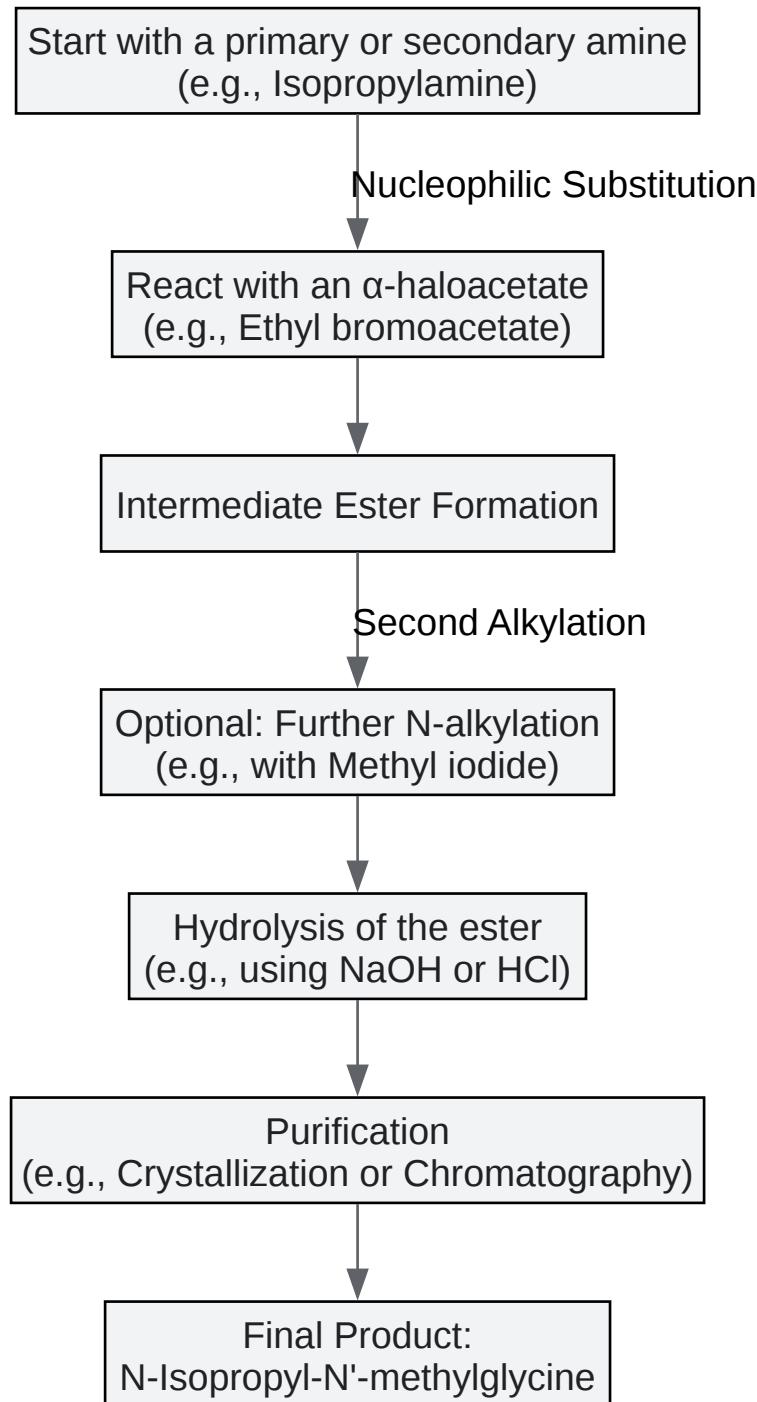
The following table summarizes the key physical and chemical properties of N-Isopropyl-N'-methylglycine. It is important to note that some of these values are computed and may differ slightly from experimentally determined values.

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO ₂	PubChem[1]
Molecular Weight	131.17 g/mol	PubChem[1]
Melting Point	208 °C	Fisher Scientific
Boiling Point	No data available	
Solubility	Soluble	Fisher Scientific
LogP (calculated)	-1.6	PubChem[1]

Compound Identifiers

For precise identification and referencing in research and documentation, the following identifiers are associated with N-Isopropyl-N'-methylglycine:

Identifier Type	Identifier	Source
CAS Number	108957-96-6	PubChem[1], ChemicalBook[2]
IUPAC Name	2-[methyl(propan-2-yl)amino]acetic acid	PubChem[1]
PubChem CID	22015279	PubChem[1]
Synonyms	N-ISOPROPYL-N-METHYLGlycine, 2-(Isopropyl(methyl)amino)acetic acid	PubChem[1]


Experimental Protocols

Detailed experimental protocols specifically for the synthesis, purification, and analysis of N-Isopropyl-N'-methylglycine are not readily available in the reviewed scientific literature. However, this section provides generalized methodologies for the synthesis and analysis of related N-substituted amino acids, which can serve as a foundational reference for developing specific protocols for the target compound.

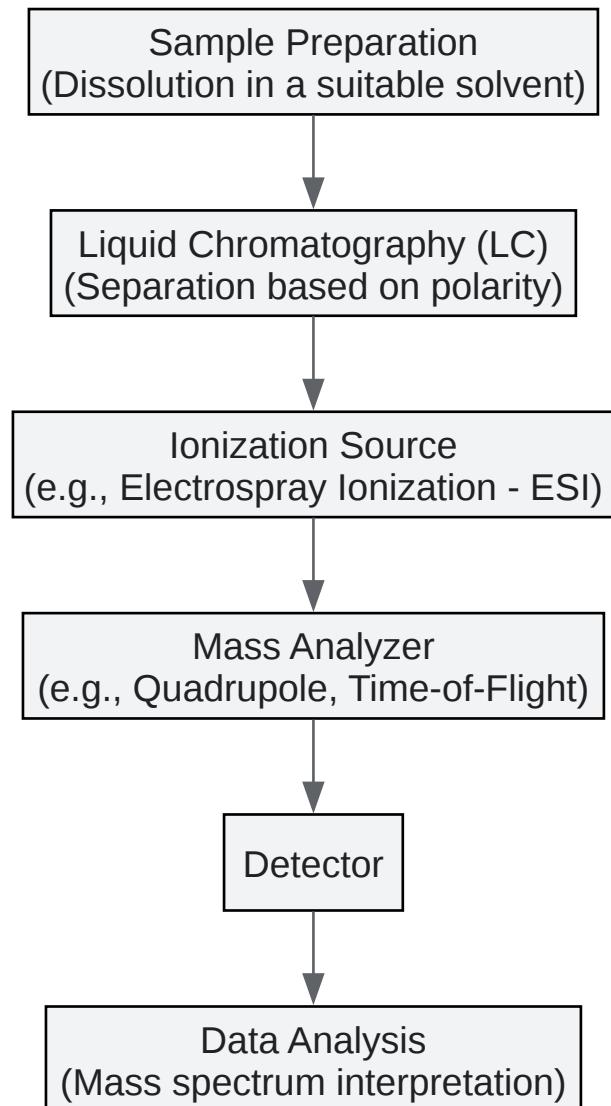
General Synthesis of N-Substituted Amino Acids

A common method for the synthesis of N-substituted amino acids involves the reaction of an amino acid ester with an appropriate alkylating agent, followed by hydrolysis of the ester. The following workflow illustrates a general procedure.

General Synthesis Workflow for N-Substituted Amino Acids

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of N-substituted amino acids.


Methodology:

- **N-Alkylation:** A primary or secondary amine is reacted with an α -haloacetate, such as ethyl bromoacetate, in the presence of a base to neutralize the formed hydrohalic acid. This reaction proceeds via nucleophilic substitution to yield the corresponding amino acid ester.
- **Second N-Alkylation (if necessary):** For disubstituted products like N-Isopropyl-N'-methylglycine, a second alkylation step is performed on the secondary amine intermediate using a different alkylating agent (e.g., methyl iodide).
- **Ester Hydrolysis:** The resulting ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- **Purification:** The final product is purified using standard techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.

General Analysis of Amino Acids by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of amino acids and their derivatives.

General Analytical Workflow using LC-MS

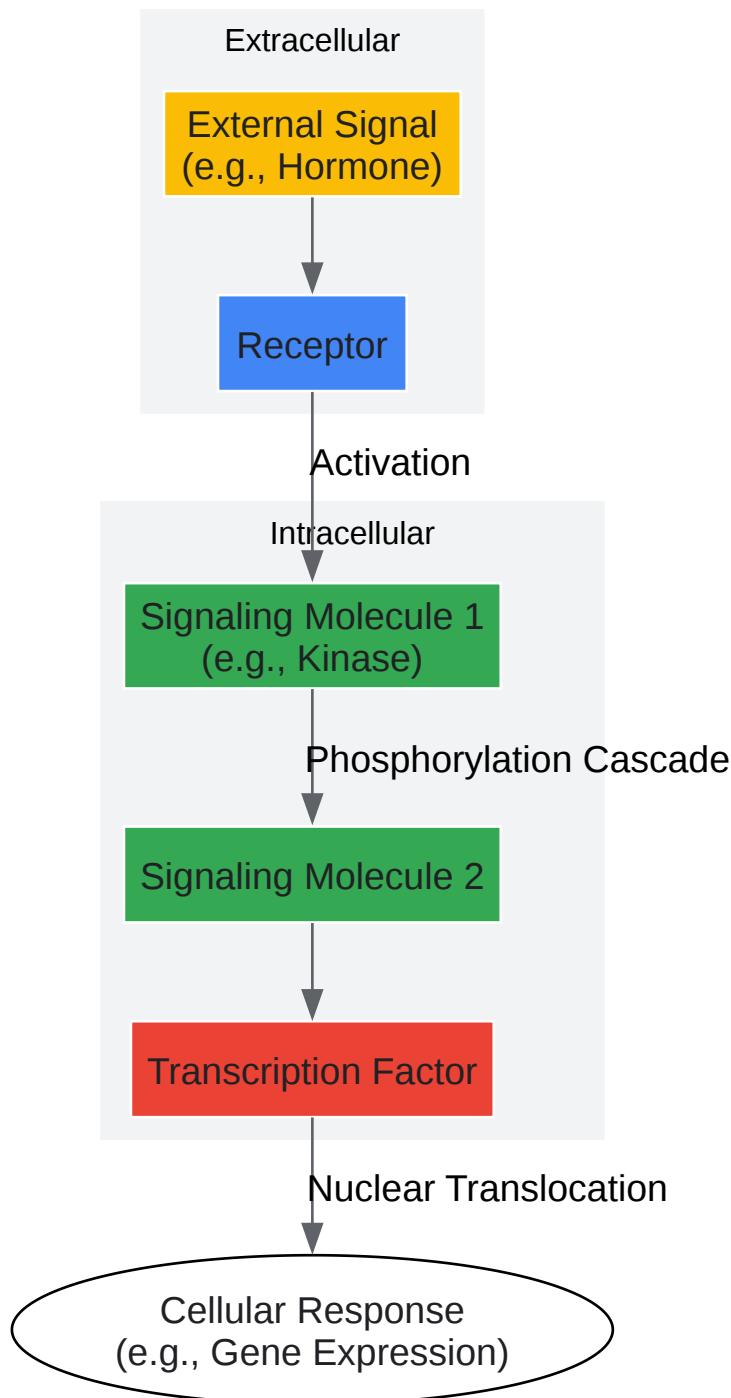
[Click to download full resolution via product page](#)

A generalized workflow for the analysis of amino acids using LC-MS.

Methodology:

- **Sample Preparation:** The sample containing the amino acid derivative is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, compatible with the LC mobile phase.
- **Chromatographic Separation:** The sample is injected into a liquid chromatograph. A column, typically a reversed-phase C18 column, separates the components of the mixture based on

their polarity. A gradient of solvents is often used to elute compounds with varying polarities.


- Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for polar molecules like amino acids, where a high voltage is applied to the liquid to create an aerosol of charged droplets.
- Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The resulting data is analyzed to identify the compound based on its molecular weight and fragmentation pattern.

Signaling Pathways and Biological Activity

There is currently no specific information available in the public domain linking N-Isopropyl-N'-methylglycine to any particular signaling pathways or detailing its biological activity. Research on the biological role of this specific compound appears to be limited.

For illustrative purposes, the following diagram depicts a generic signaling pathway to demonstrate how a small molecule could potentially interact with cellular signaling cascades. This is a generalized representation and does not represent a known pathway for N-Isopropyl-N'-methylglycine.

Generic Signaling Pathway Example

[Click to download full resolution via product page](#)

A generalized diagram of a cellular signaling pathway.

In a typical pathway, an external signal binds to a receptor, initiating a cascade of intracellular events, often involving a series of protein modifications like phosphorylation, which ultimately

leads to a specific cellular response. The potential for a molecule like N-Isopropyl-N'-methylglycine to modulate such pathways would be a subject for future pharmacological and biochemical research.

Conclusion

This technical guide has summarized the currently available physical and chemical properties of N-Isopropyl-N'-methylglycine. While quantitative data and specific experimental protocols are sparse, the provided information and generalized methodologies offer a valuable starting point for researchers and drug development professionals. Further experimental investigation is required to fully characterize this compound's properties, develop specific synthesis and analysis protocols, and explore its potential biological activities and roles in cellular signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Isopropyl-N-methylglycine | C6H13NO2 | CID 22015279 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. N-ISOPROPYL-N-METHYLGlycine | 108957-96-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of N-Isopropyl-N'-methylglycine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017970#physical-and-chemical-properties-of-n-isopropyl-n-methylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com